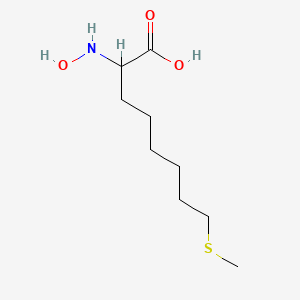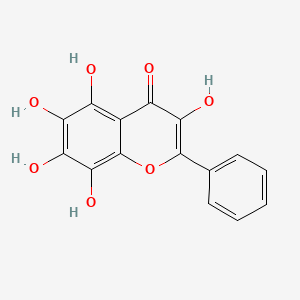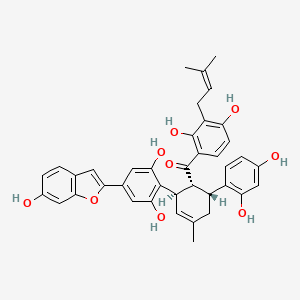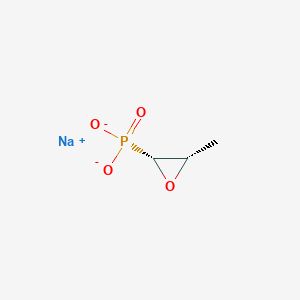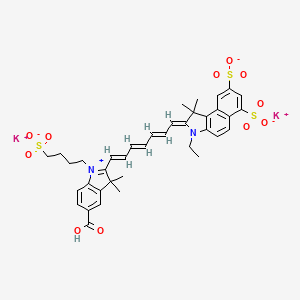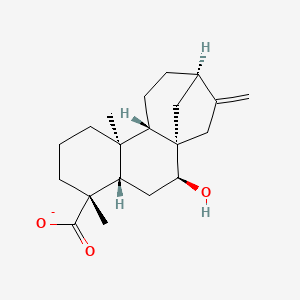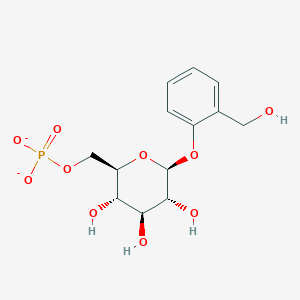![molecular formula C33H41N3O5 B1261740 (2R,3R)-1-(1-adamantylmethyl)-2-[4-(hydroxymethyl)phenyl]-N-(2-methylpropyl)-3-(4-nitrophenyl)-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B1261740.png)
(2R,3R)-1-(1-adamantylmethyl)-2-[4-(hydroxymethyl)phenyl]-N-(2-methylpropyl)-3-(4-nitrophenyl)-5-oxo-3-pyrrolidinecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2R,3R)-1-(1-adamantylmethyl)-2-[4-(hydroxymethyl)phenyl]-N-(2-methylpropyl)-3-(4-nitrophenyl)-5-oxo-3-pyrrolidinecarboxamide is a stilbenoid.
Scientific Research Applications
Synthesis and Characterization of New Compounds :
- The Michael reaction of chiral secondary enaminoesters with nitroethylenes leads to adducts, which are used to synthesize pyrrolines or pyrrolidines. This includes the synthesis of compounds like ethyl (2R,3S,4S)-2,4-dimethylpyrrolidine-3-carboxylate, demonstrating the utility of such reactions in creating complex molecular structures (Revial et al., 2000).
Anticancer Drug Development :
- Research on nitroxyl-labeled analogues of N,N:N',N':N'',N''-tri-1,2-ethanediylphosphoric triamide (TEPA) indicates that replacing the nitroxyl moiety with hydroxylamine, amine derivatives, or an adamantane moiety results in compounds with lesser activity. This provides insight into the structural requirements for effective anticancer drugs (Sosnovsky et al., 1986).
Cancer Cell Apoptosis Induction :
- A study on (E)-4-[3'-(1-Adamantyl)-4'-hydroxyphenyl]-3-chlorocinnamic acid (3-Cl-AHPC) and its analogues reveals their ability to induce cell cycle arrest and apoptosis in cancer cells. Modifications to enhance pharmacologic properties without impacting apoptosis-inducing activity are crucial for the development of effective cancer treatments (Xia et al., 2011).
Material Science - Polyamides Development :
- Research into the synthesis of new polyamides using adamantyl and diamantyl moieties in the main chain demonstrates the importance of these structures in creating materials with specific mechanical and thermal properties. Such polyamides exhibit high glass transition temperatures and good solubility in various solvents, which is important for industrial applications (Chern et al., 1998).
Pharmacological Effects on Receptors :
- A series of 1-adamantanecarboxamides were synthesized and examined for their potency as selective 5-HT2 receptor antagonists, demonstrating the potential for these compounds in developing new therapeutic agents (Fujio et al., 2000).
Synthesis and Antimicrobial Activity :
- The synthesis of various novel compounds, such as 2-imino-5-hydroxymethyl-8-methyl-2H-pyrano[2,3-c]pyridine-3-carboxamides, and their evaluation for antibacterial and antifungal activities highlights the potential of adamantane-derived compounds in developing new antimicrobial agents (Zhuravel et al., 2005).
properties
Molecular Formula |
C33H41N3O5 |
|---|---|
Molecular Weight |
559.7 g/mol |
IUPAC Name |
(2R,3R)-1-(1-adamantylmethyl)-2-[4-(hydroxymethyl)phenyl]-N-(2-methylpropyl)-3-(4-nitrophenyl)-5-oxopyrrolidine-3-carboxamide |
InChI |
InChI=1S/C33H41N3O5/c1-21(2)18-34-31(39)33(27-7-9-28(10-8-27)36(40)41)17-29(38)35(30(33)26-5-3-22(19-37)4-6-26)20-32-14-23-11-24(15-32)13-25(12-23)16-32/h3-10,21,23-25,30,37H,11-20H2,1-2H3,(H,34,39)/t23?,24?,25?,30-,32?,33-/m1/s1 |
InChI Key |
ZSYSQPVEJDVQBZ-YBEMHDNGSA-N |
Isomeric SMILES |
CC(C)CNC(=O)[C@]1(CC(=O)N([C@@H]1C2=CC=C(C=C2)CO)CC34CC5CC(C3)CC(C5)C4)C6=CC=C(C=C6)[N+](=O)[O-] |
Canonical SMILES |
CC(C)CNC(=O)C1(CC(=O)N(C1C2=CC=C(C=C2)CO)CC34CC5CC(C3)CC(C5)C4)C6=CC=C(C=C6)[N+](=O)[O-] |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



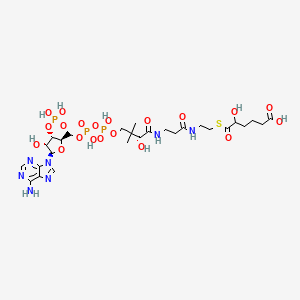
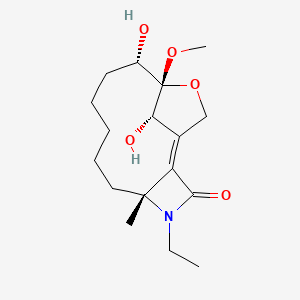
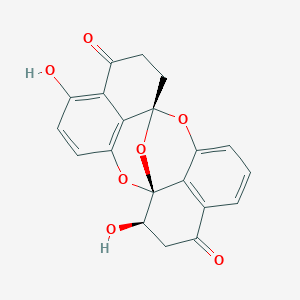
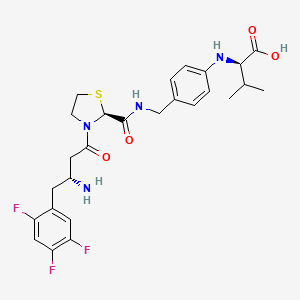
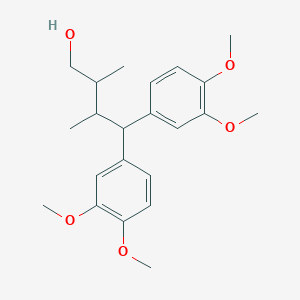
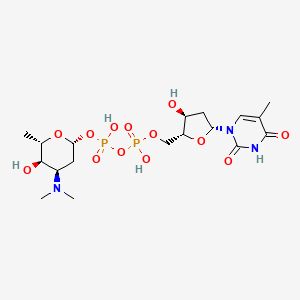
![6-Acetonyl-6-hydroxy-indolo[2,1-b]quinazolin-12-one](/img/structure/B1261666.png)
